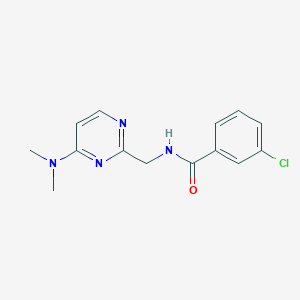

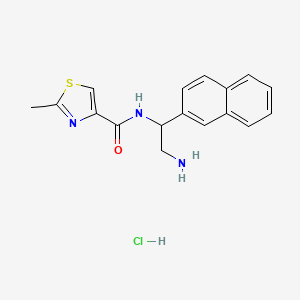

![molecular formula C8H5BrN4S B2579330 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine CAS No. 943118-74-9](/img/structure/B2579330.png)

7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (7-BrTBT) is a heterocyclic compound that has recently been studied for its potential applications in scientific research. 7-BrTBT is a brominated derivative of the triazolo[3,4-b][1,3]benzothiazole (TBT) scaffold, which is known for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. 7-BrTBT has been found to possess unique properties that make it a promising candidate for use in research applications.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of 3-Arylsubstituted [1,2,4]Triazolo[3,4-b][1,3]benzothiazole Derivatives Research highlights the synthesis of new 3-aryl-substituted [1,2,4]triazolo][3,4-b][1,3]benzothiazole-6,7-dicarbonitriles through successive interactions involving 5-aryl-4H-triazole-2-thiols and 4-bromo-5-nitrophthalonitrile, targeting bromine atoms initially and then the nitro group (Abramov et al., 2005).

Chemical Reactions and Novel Synthesis Approaches The synthesis and novel reactions of compounds including 8-chloro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione have been explored, uncovering novel ring contraction reactions leading to the formation of compounds like 7-chloro[1,2,4]triazolo[3,4-b][1,3]benzothiazole (Kuberkar et al., 2005).

Structural Analysis of Synthesized Compounds Detailed structural analysis of compounds like 7‐Methyl‐3‐(2‐methylphenyl)‐1,2,4‐triazolo[3,4‐b][1,3]benzothiazole, indicating the molecular structure and interactions within these compounds, has been reported, providing insights into their chemical behavior and potential applications (Puviarasan et al., 1999).

Biological Activities

Antimicrobial Activity of Benzothiazole Derivatives A study delves into the synthesis of benzothiazole derivatives and their screening for antimicrobial activity against various bacteria, showcasing the potential of these compounds in medical and pharmaceutical applications (Bhagat et al., 2012).

Synthesis and Functionalization for Biological Activities The synthesis of various derivatives of benzothiazole, triazole, and triazinone compounds has been explored, with a focus on their structural features and potential biological activities, indicating a broad spectrum of potential applications in chemistry and biology (Heras et al., 2003).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Biochemical Pathways

Related compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation and pain .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the body, and individual genetic variations .

properties

IUPAC Name |

6-bromo-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4S/c9-4-1-2-5-6(3-4)14-8-12-11-7(10)13(5)8/h1-3H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWLFFBYXCLBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC3=NN=C(N23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

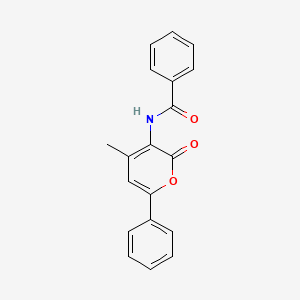

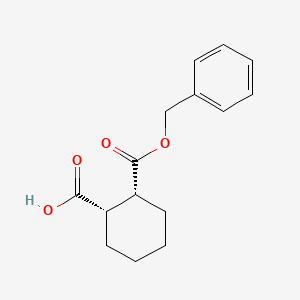

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)

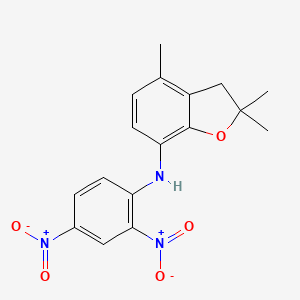

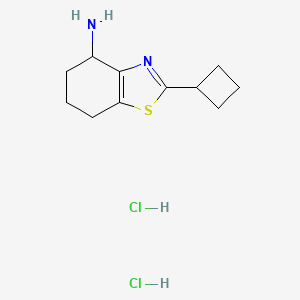

![(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2579249.png)

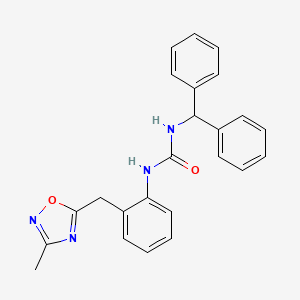

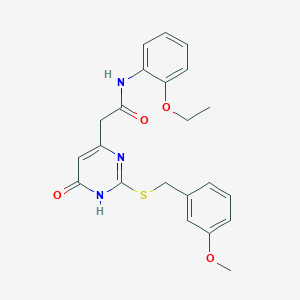

![4-Methoxy-1-methyl-5-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2579261.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)

![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)